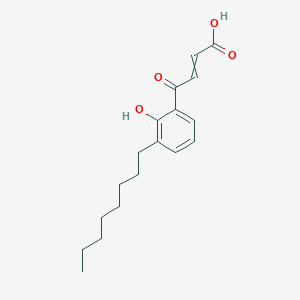
4-(2-Hydroxy-3-octylphenyl)-4-oxobut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Hydroxy-3-octylphenyl)-4-oxobut-2-enoic acid is an organic compound with a complex structure that includes both phenolic and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxy-3-octylphenyl)-4-oxobut-2-enoic acid typically involves multi-step organic reactions. One common method includes the alkylation of a phenol derivative followed by a series of oxidation and substitution reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxy-3-octylphenyl)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
4-(2-Hydroxy-3-octylphenyl)-4-oxobut-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxy-3-octylphenyl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. For instance, its phenolic group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, its carboxylic acid group can interact with enzymes and receptors, modulating biological processes.
Comparison with Similar Compounds
Similar Compounds
4-(2-Hydroxy-3-octylphenyl)-4-oxobut-2-enoic acid: shares similarities with other phenolic acids and their derivatives.
2-Hydroxy-4-methoxybenzophenone: Another compound with phenolic and carbonyl groups.
3-Octylphenol: A simpler phenolic compound with an octyl group.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
65398-00-7 |
|---|---|
Molecular Formula |
C18H24O4 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
4-(2-hydroxy-3-octylphenyl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C18H24O4/c1-2-3-4-5-6-7-9-14-10-8-11-15(18(14)22)16(19)12-13-17(20)21/h8,10-13,22H,2-7,9H2,1H3,(H,20,21) |
InChI Key |
WKIKNUVKGRYXCM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=C(C(=CC=C1)C(=O)C=CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















